Lipophilicity (XLogP3-AA) Benchmarking Against Furan and Cyclopropane Analogues
The thiophene‑2‑acetamide tail of the target compound yields a computed XLogP3‑AA of 1.2, positioning it closer to the optimal lipophilicity window for oral bioavailability (LogP 1–3) than the furan‑2‑carboxamide analogue (XLogP3‑AA ≈ 0.7) and substantially more lipophilic than the cyclopropanecarboxamide analogue (XLogP3‑AA ≈ 0.5) [1]. Higher lipophilicity generally correlates with enhanced passive membrane permeability, but excessive lipophilicity increases promiscuity and toxicity risk. The thiophene modification thus strikes a balance that the more polar furan and cyclopropane congeners may not achieve [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | Furan‑2‑carboxamide analogue ≈ 0.7; Cyclopropanecarboxamide analogue ≈ 0.5; Acetamide analogue ≈ 0.1 |
| Quantified Difference | ΔXLogP3‑AA = +0.5 vs. furan; +0.7 vs. cyclopropane; +1.1 vs. acetamide |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem 2024.11.20 release |
Why This Matters
Procurement decisions for cell‑based or in vivo assays should account for lipophilicity‑driven differences in membrane permeability and non‑specific binding; the thiophene analogue may require lower concentrations to achieve intracellular target engagement than its more polar congeners.
- [1] PubChem Compound Summary for CID 86266125; PubChem Compound Summary for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide (CID predicted); PubChem Compound Summary for N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide (CID predicted). XLogP3‑AA values computed by PubChem 2024.11.20. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. View Source
